4,5-Dichloro-2-iodotoluene
Overview
Description
“4,5-Dichloro-2-iodotoluene” is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, including organic synthesis and pharmaceutical development. The molecular formula of this compound is C7H5Cl2I .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the molecular formula C7H5Cl2I . Unfortunately, the specific structure details are not available in the search results.
Scientific Research Applications
α-Carbonyl Dihalogenation
A significant application of dihaloiodoarenes, closely related to 4,5-Dichloro-2-iodotoluene, is in the α-carbonyl dihalogenation reaction. Treating diazoacetate derivatives with either iodobenzene dichloride or iodotoluene difluoride leads to gem-dichlorination or gem-difluorination products, respectively. This reaction is catalyzed by Lewis acid or Lewis base activation of the aryl-λ(3)-iodane species, proceeding rapidly and chemoselectively to yield the desired gem-difunctionalized products in good to excellent yield (Tao, Tran, & Murphy, 2013).
Iodofluorination of Alkenes and Alkynes
Another research application involves the iodofluorination of alkenes and alkynes promoted by iodine and 4-iodotoluene difluoride. This process generates in situ the 'IF' couple that adds in a Markovnikov fashion and with prevalent anti-stereoselectivity to various alkenes and alkynes (Conte, Panunzi, & Tingoli, 2006).
Catalytic Dichlorination
A novel approach to synthesizing chlorinated natural products involves a catalyst that adds a pair of chlorine atoms to an alkene using only a chloride salt as its halogen source, bypassing the need for chlorine gas. This catalytic variant employs 4-iodotoluene to generate 4-iodotoluene dichloride, avoiding the use of Cl2 altogether (Peplow, 2019).
Oxygen Functionalizations of β-Dicarbonyl Compounds
p-Iodotoluene difluoride has been found to be a general reagent for the effective introduction of various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds. These transformations can be readily realized under mild conditions, highlighting the versatility of iodotoluene derivatives in synthetic chemistry (Yu, Tian, & Zhang, 2010).
Photodissociation Dynamics
Research into the photodissociation dynamics of 2-iodotoluene following excitation at 266 nm has provided insights into the behavior of such compounds under specific light conditions, offering potential applications in photochemistry and materials science (Liu et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 4,5-Dichloro-2-iodotoluene are G protein alpha subunits (Gα) in various tissues such as the brain, liver, plasma, and gonad . These Gα proteins play a crucial role in signal transduction from G protein-coupled receptors (GPCRs), which regulate a myriad of biological processes .
Mode of Action
This compound interacts with its targets, the Gα proteins, by binding to them. This binding competitively inhibits the activation of Gα proteins by their substrates . This interaction results in changes in the signaling transduction from GPCRs .
Biochemical Pathways
The binding of this compound to Gα proteins affects the signaling pathways associated with GPCRs. Given the involvement of GPCRs in the regulation of myriad biological processes, including the hypothalamus-pituitary-gonadal-liver axis, the binding of this compound to upstream Gα proteins in the brain may lead to an imbalance in hormone homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with Gα proteins and the subsequent disruption of GPCR signaling pathways. This disruption can lead to an imbalance in hormone homeostasis and potentially other downstream effects .
Biochemical Analysis
Cellular Effects
The effects of 4,5-Dichloro-2-iodotoluene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes. These effects highlight the compound’s potential impact on cell function and its relevance in biochemical research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity. For example, it can inhibit the activity of certain kinases by occupying their ATP-binding sites. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These molecular interactions are critical for understanding the compound’s mode of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of various degradation products. These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular processes, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including cytotoxicity and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other metabolic enzymes. These metabolic pathways can influence the compound’s activity and its effects on cellular function. Additionally, this compound can affect metabolic flux and metabolite levels, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for understanding its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also vary, depending on factors such as blood flow and tissue permeability .
Properties
IUPAC Name |
1,2-dichloro-4-iodo-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUQZAJTVSHBQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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